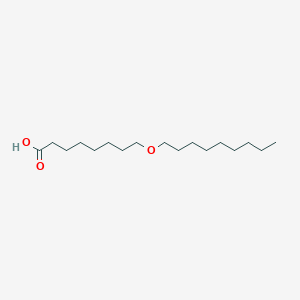
8-(Nonyloxy)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Nonyloxy)octanoic acid is a carboxylic acid derivative with the molecular formula C17H34O3 It is characterized by a nonyloxy group attached to an octanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-(Nonyloxy)octanoic acid can be synthesized through the condensation of the disodium salts of eight-carbon w-hydroxy carboxylic acids with nine-carbon alkyl tosylates . This method involves the use of specific reagents and controlled reaction conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-(Nonyloxy)octanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
8-(Nonyloxy)octanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways and its interactions with cellular components.
Medicine: It is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 8-(Nonyloxy)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparación Con Compuestos Similares
8-(Nonyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A simpler carboxylic acid with a shorter carbon chain.
Decanoic acid: A carboxylic acid with a longer carbon chain.
Caprylic acid: Another name for octanoic acid, commonly found in coconut oil.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
106689-27-4 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
8-nonoxyoctanoic acid |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
Clave InChI |
KCSJTIHRTGVCGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


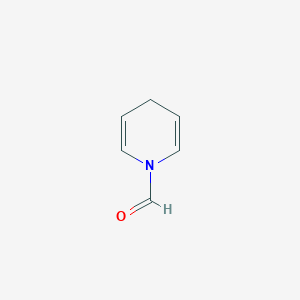

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
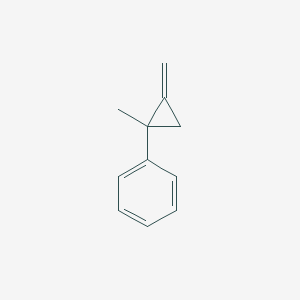

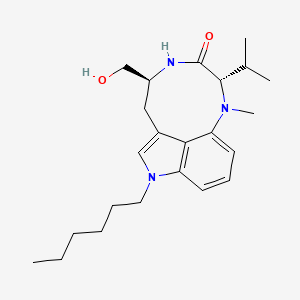

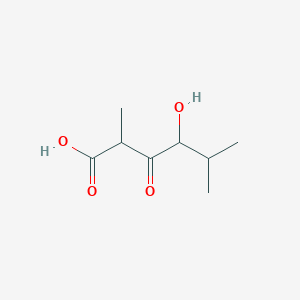
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)

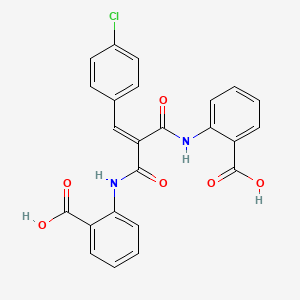
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
